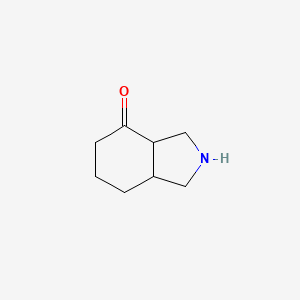

Hexahydro-1H-isoindol-4(2H)-one

Description

BenchChem offers high-quality Hexahydro-1H-isoindol-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-isoindol-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXMXYKDFFAEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexahydro-1H-isoindol-4(2H)-one: A Privileged Bicyclic Scaffold in Medicinal Chemistry

[1]

Executive Summary

Hexahydro-1H-isoindol-4(2H)-one represents a critical bicyclic scaffold in modern drug discovery, characterized by a fused 6-5 ring system containing a ketone functionality on the cyclohexane ring and a secondary amine in the pyrrolidine ring.[1] This structure serves as a versatile pharmacophore, offering a rigid stereochemical template that allows for the precise spatial arrangement of substituents. It is most notably recognized as the core skeleton for Neurokinin-1 (NK1) receptor antagonists (e.g., RP-67580) and Prolyl Oligopeptidase (POP) inhibitors .[1]

This guide synthesizes the structural dynamics, synthetic pathways, and medicinal utility of this scaffold, designed for researchers requiring actionable technical data.

Chemical Structure & Identity

The compound is a fused bicyclic system consisting of a saturated cyclohexane ring fused to a pyrrolidine ring. While the user-specified name "Hexahydro-1H-isoindol-4(2H)-one" is chemically descriptive, the fully saturated system is frequently indexed as Octahydroisoindol-4-one .[1]

Nomenclature and Identifiers[2]

| Property | Detail |

| IUPAC Name | Octahydro-4H-isoindol-4-one |

| Common Name | Hexahydro-1H-isoindol-4(2H)-one (referencing the parent isoindol-4-one) |

| CAS Number | 147253-53-0 (Hydrochloride salt); 135911-02-3 (RP-67580 derivative) |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Core Scaffold | Perhydroisoindole (Bicyclo[4.3.0]nonane system with N at position 2) |

Stereochemistry: The Critical Variable

The fusion of the five- and six-membered rings creates two chiral centers at the bridgehead carbons (C3a and C7a).[1]

-

Cis-Fusion: The H-atoms at the bridgehead are on the same face.[1] This conformation is generally more flexible and is often the kinetic product of Diels-Alder approaches.[1]

-

Trans-Fusion: The H-atoms are on opposite faces.[1] This creates a rigid, flat topology essential for locking pharmacophores into bioactive conformations (e.g., mimicking a proline turn).

Expert Insight: In NK1 antagonists like RP-67580, the (3aR, 7aR) stereochemistry (trans-fusion) is critical for high-affinity binding.[1] The rigid trans-fusion prevents the "floppiness" associated with linear alkyl chains, reducing the entropic penalty of binding.[1]

Physicochemical Properties[1][3]

The following data summarizes the estimated properties of the core scaffold (unsubstituted).

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | 0.2 - 0.5 | Highly polar; good water solubility but requires lipophilic substitution for BBB penetration.[1] |

| TPSA | ~29 Ų | Excellent membrane permeability potential (Rule of 5 compliant). |

| pKa (Conj. Acid) | ~9.5 - 10.0 | Basic secondary amine; exists as a cation at physiological pH.[1] |

| H-Bond Donors | 1 (NH) | Handle for further functionalization or receptor interaction.[1] |

| H-Bond Acceptors | 2 (NH, C=O) | Ketone acts as a dipole; Amine acts as a donor/acceptor.[1] |

Synthetic Strategies

The construction of the hexahydro-1H-isoindol-4(2H)-one skeleton typically follows two main retrosynthetic logic lines: Annulation (building the 6-ring onto a 5-ring) or Cycloaddition (building the fused system simultaneously).[1]

Pathway A: The Robinson Annulation (Step-wise)

This method is preferred for generating the 4-one functionality specifically.[1]

-

Precursor: N-protected-3-pyrrolidinone.[1]

-

Reagent: Methyl Vinyl Ketone (MVK) or equivalent.

-

Mechanism: Michael addition of the pyrrolidinone enolate to MVK, followed by intramolecular Aldol condensation.

-

Outcome: Yields the enone (tetrahydroisoindolone), which is then hydrogenated to the hexahydro/octahydro ketone.

Pathway B: Diels-Alder Cycloaddition (Convergent)

Used for rapid assembly of the core, often yielding the cis-fused system initially.[1]

-

Diene: Functionalized butadiene (e.g., Danishefsky’s diene).

-

Dienophile: 3-pyrroline-2-one or N-protected maleimide (though maleimide gives the dione).[1]

-

Refinement: To get the 4-one, one typically uses a diene containing a silyl enol ether, which hydrolyzes to the ketone post-cyclization.

Visualization of Synthetic Logic (DOT Diagram)

Caption: Figure 1. Convergent synthetic pathways to the Hexahydro-1H-isoindol-4(2H)-one scaffold via Robinson Annulation (Top) and Diels-Alder Cycloaddition (Bottom).[1]

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a N-benzyl-octahydroisoindol-4-one intermediate, a common precursor for functionalization.[1]

Methodology: Robinson Annulation Route

Reagents:

-

N-Benzyl-3-pyrrolidinone (1.0 eq)[1]

-

Methyl Vinyl Ketone (MVK) (1.2 eq)[1]

-

Potassium hydroxide (KOH) or Sodium Ethoxide (NaOEt)

-

Ethanol (Solvent)[1]

-

Palladium on Carbon (10% Pd/C)[1]

Step-by-Step Protocol:

-

Michael Addition:

-

Dissolve N-Benzyl-3-pyrrolidinone (10 mmol) in absolute ethanol (20 mL).

-

Cool to 0°C. Add catalytic base (KOH, 0.5 mmol) dissolved in ethanol.

-

Add MVK (12 mmol) dropwise over 30 minutes to prevent polymerization.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Checkpoint: Monitor by TLC (formation of a more polar spot).

-

-

Cyclization (Aldol Condensation):

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

-

Hydrogenation (Saturation):

-

Dissolve the crude enone in Methanol.

-

Add 10% Pd/C (5 wt%).

-

Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4 hours.

-

Stereocontrol: This step typically favors the cis-fused isomer.[1] To access the trans-isomer, dissolving metal reduction (Li/NH₃) is often required instead of catalytic hydrogenation.

-

-

Purification:

-

Filter through Celite to remove catalyst.[1]

-

Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Medicinal Chemistry Applications

Neurokinin-1 (NK1) Receptor Antagonists

The hexahydroisoindolone scaffold acts as a conformationally restricted mimic of linear peptide chains.[1]

-

Case Study: RP-67580

-

Structure: A perhydroisoindol-4-one core substituted with a pendant phenyl group and an imino-ether side chain.[1][4]

-

Mechanism: It antagonizes Substance P at the NK1 receptor.[5]

-

SAR Insight: The 7,7-diphenyl substitution on the cyclohexane ring (adjacent to the ketone) locks the conformation, while the bridgehead stereochemistry dictates receptor affinity.

-

Prolyl Oligopeptidase (POP) Inhibitors[1]

-

Target: POP is a serine protease involved in memory and cognition (implicated in Alzheimer's).

-

Design: The pyrrolidine ring of the isoindolone mimics the proline residue of the POP substrate. The ketone functionality can form a reversible covalent bond with the active site serine (Ser554) of the enzyme.

-

Advantage: The bicyclic system provides better metabolic stability than simple pyrrolidine amides.

Data Summary: Biological Activity[1][7][8]

| Compound Class | Target | Key Structural Feature | Activity (Ki/IC50) |

| RP-67580 | NK1 Receptor | Trans-fused, 7,7-diphenyl | ~3.0 nM (rat NK1) |

| Isoindol-4-one deriv. | POP Enzyme | 4-Carbonyl warhead | < 10 nM |

| Foxidine | Estrogen Receptor | Fused bicyclic core | Variable |

References

-

Guidetoimmunopharmacology.org. RP67580 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Fakhfakh, M. A., et al. (2015). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold. Journal of Medicinal Chemistry. Available at: [Link][1]

-

Maity, P., et al. (2015).[3] Visible-Light-Photocatalyzed Synthesis of Functionalized Octahydroisoindol-4-one. European Journal of Organic Chemistry. Available at: [Link][1]

-

PubChem. Hexahydro-1H-inden-4(2H)-one (Carbocyclic Analog for comparison). National Library of Medicine.[6] Available at: [Link][1][6]

Sources

- 1. foxidine HCl1847-63-8,Purity98%_Career Henan Chemical Co [molbase.com]

- 2. CA2732095A1 - Processes for the preparation of 4-oxo-octahydro-indole-1-carbocylic acid methyl ester and derivatives thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RP67580 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. medkoo.com [medkoo.com]

- 6. hexahydro-1H-inden-4(2H)-one | C9H14O | CID 228144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potential of Hexahydro-1H-isoindol-4(2H)-one Derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Renaissance of Fsp³-Rich Scaffolds

In the modern pursuit of "escape from flatland" in drug discovery, the hexahydro-1H-isoindol-4(2H)-one scaffold stands out as a premier candidate. Unlike the planar, sp²-rich heteroaromatics that dominate legacy libraries, this bicyclic system offers high Fsp³ character (fraction of sp³-hybridized carbons), inherent three-dimensionality, and dense stereochemical information.

This scaffold acts as a biosynthetic mimic , replicating the core architecture of the cytochalasin family of fungal metabolites. Its rigid 5,6-fused ring system serves as a "privileged structure," capable of orienting pharmacophores with high precision to interact with diverse biological targets, ranging from cytoskeletal proteins (actin) to serine proteases (Prolyl Oligopeptidase).

This guide delineates the synthetic accessibility, structural activity relationships (SAR), and validated therapeutic applications of this scaffold, providing actionable protocols for its integration into development pipelines.

Structural Analysis & Synthetic Causality

The therapeutic potency of hexahydro-1H-isoindol-4(2H)-one derivatives stems from their ability to lock substituents into specific vectors. The synthesis of this core is most elegantly achieved via the Intramolecular Diels-Alder (IMDA) reaction, a process that generates the bicyclic system and up to four stereocenters in a single kinetic event.

The IMDA Advantage

-

Atom Economy : All atoms of the linear precursor are incorporated into the product.

-

Stereocontrol : The transition state (endo vs. exo) dictates the relative stereochemistry of the ring fusion (cis vs. trans), allowing for predictable tuning of the molecular shape.

-

Scalability : The reaction is often thermal or Lewis-acid catalyzed, avoiding expensive transition metals.

Mechanism of Action (Synthesis)

The precursor is typically a triene containing a diene moiety tethered to a dienophile (often an acrylamide or enone) via a nitrogen atom.

Figure 1: The Intramolecular Diels-Alder (IMDA) pathway for hexahydroisoindolone synthesis. The choice of catalyst and temperature dictates the stereochemical outcome.

Therapeutic Vectors & Bioactivity

The hexahydro-1H-isoindol-4(2H)-one core has demonstrated significant utility in two primary domains: Neurology (Enzyme Inhibition) and Oncology (Cytotoxicity).

Neurology: Prolyl Oligopeptidase (POP) Inhibition

Target : Prolyl Oligopeptidase (POP), a cytosolic serine peptidase involved in the maturation and degradation of neuropeptides implicated in memory and learning. Mechanism : The hexahydroisoindolone scaffold fits into the POP active site, mimicking the prolyl-peptide bond. The rigid bicyclic frame prevents metabolic cleavage while positioning electrophilic "warheads" (e.g., nitriles or ketones) to covalently or non-covalently interact with the catalytic serine (Ser554). Clinical Relevance : POP inhibitors are investigated for the treatment of cognitive deficits in schizophrenia, Alzheimer's disease, and Parkinson's disease.

Oncology: Cytoskeletal Disruption

Target : Actin filaments. Mechanism : Derivatives mimicking the cytochalasin core bind to the barbed end of actin filaments, inhibiting polymerization. This induces apoptosis in rapidly dividing cancer cells by disrupting cytokinesis. Selectivity : Functionalization at the N-2 and C-4 positions allows for tuning selectivity between cancer cell lines (e.g., A549 lung carcinoma vs. healthy fibroblasts).

Summary of Bioactivity Data

The following table summarizes key structure-activity relationship (SAR) data for representative derivatives.

| Compound Class | R-Group (N-2) | R-Group (C-4/5) | Target | IC50 / Ki | Mechanism |

| POP Inhibitor | 4-Phenylbutanoyl | -COOH (C4) | Prolyl Oligopeptidase | Ki = 1.0 nM | Active site occlusion; metabolic stability |

| Cytotoxic Agent | Benzyl | 4-Oxo (Ketone) | A549 (Lung Cancer) | IC50 = 19.4 µM | Apoptosis induction; actin disruption |

| Antimicrobial | 4-Methoxybenzyl | 5-Hydroxy | S. aureus | MIC = 12.5 µM | Membrane disruption |

| Cytochalasin H | Macrocycle | Epoxide/Acetate | Actin | ~10-100 nM | Actin capping |

Experimental Protocols

As a Senior Application Scientist, I provide here a self-validating synthesis protocol and a functional assay. These protocols are designed to be robust and reproducible.

Protocol A: Synthesis via Thermal IMDA

Objective : Synthesize the core cis-hexahydro-1H-isoindol-4(2H)-one scaffold. Precursor : N-allyl-2,4-pentadienamide (or similar triene precursor).

Step-by-Step Methodology :

-

Preparation : Dissolve the linear triene precursor (1.0 equiv) in degassed Toluene (0.1 M concentration). Note: High dilution prevents intermolecular polymerization.

-

Additives : Add BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 equiv) as a radical scavenger to prevent polymerization of the diene.

-

Cyclization :

-

Seal the reaction vessel in a pressure tube.

-

Heat to 160°C for 12–24 hours . Monitor via TLC or LC-MS for the disappearance of the starting triene.

-

-

Work-up :

-

Cool to room temperature.

-

Concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

-

Validation :

-

1H NMR : Look for the disappearance of terminal alkene protons and the appearance of ring-junction protons (typically 2.5–3.5 ppm).

-

Stereochemistry Check : The coupling constant (

) between the ring junction protons will distinguish cis (smaller

-

Protocol B: Fluorometric POP Inhibition Assay

Objective : Determine the Ki of synthesized derivatives against Prolyl Oligopeptidase.

Reagents :

-

Buffer : 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT.

-

Substrate : Z-Gly-Pro-AMC (7-amino-4-methylcoumarin conjugate).

-

Enzyme : Recombinant human POP (rhPOP).

Workflow :

-

Plate Setup : Use black 96-well plates.

-

Incubation :

-

Add 140 µL Buffer.

-

Add 10 µL of Test Compound (in DMSO, varying concentrations).

-

Add 10 µL of rhPOP enzyme solution.

-

Incubate at 30°C for 30 minutes to allow equilibrium binding.

-

-

Reaction Initiation :

-

Add 40 µL of Substrate (Z-Gly-Pro-AMC, final conc. 50 µM).

-

-

Measurement :

-

Monitor fluorescence continuously for 10 minutes (Ex: 360 nm, Em: 460 nm).

-

-

Analysis :

-

Calculate the slope (V) of the linear portion of the curve.

-

Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Convert to Ki using the Cheng-Prusoff equation:

.

-

Strategic Pathway: From Scaffold to Lead

The following diagram illustrates the logical flow for optimizing this scaffold, moving from the core synthesis to specific therapeutic indications.

Figure 2: Strategic optimization pathway for hexahydroisoindolone derivatives.

References

-

Synthesis of Hexahydroindole Carboxylic Acids by Intramolecular Diels—Alder Reaction . Journal of Organic Chemistry. Link

-

3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors . Journal of Medicinal Chemistry. Link

-

Solution-phase parallel synthesis of hexahydro-1H-isoindolone libraries via tactical combination of Cu-catalyzed three-component coupling and Diels-Alder reactions . Journal of Combinatorial Chemistry. Link

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives . NIH PubMed. Link

-

The Intramolecular Diels-Alder Reaction: Recent Advances and Synthetic Applications . Organic Reactions.[1][2][3][4] Link

Sources

Hexahydro-1H-isoindol-4(2H)-one CAS number and molecular weight

[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Hexahydro-1H-isoindol-4(2H)-one represents a [4.3.0] bicyclic system where a six-membered ketone is fused to a five-membered nitrogen-containing ring. This scaffold is highly valued for its ability to position substituents in defined vectors, serving as a conformationally restricted template for peptidomimetics and receptor ligands.

Core Identifiers

| Property | Data |

| IUPAC Name | Hexahydro-1H-isoindol-4(2H)-one |

| Common Name | 4-Oxooctahydroisoindole |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol (Free Base) |

| Stereochemistry | Typically exists as a cis-fused system (3a, 7a-cis) due to thermodynamic stability in 6,5-fused ketones.[1][2][3] |

Commercial & Derivative Registry Numbers[1][2][3][9]

Researchers will rarely encounter the free base in catalogs due to stability issues (self-condensation). The following derivatives are the standard commercial entry points:

| Derivative Form | CAS Registry Number | Molecular Weight | Notes |

| HCl Salt | 147253-53-0 | 175.65 g/mol | Stable solid; standard for storage. |

| N-Boc Protected | 879687-92-0 | 239.29 g/mol | tert-Butyl 4-oxooctahydro-1H-isoindole-2-carboxylate. Primary synthetic building block. |

| N-Benzyl Protected | N/A (Varies) | ~229.32 g/mol | Common intermediate in total synthesis. |

Synthetic Pathways & Logic

The construction of the hexahydro-1H-isoindol-4(2H)-one core typically follows one of two primary strategies: Reduction of the Tetrahydro Enone or Intramolecular Diels-Alder (IMDAF) .

Strategy A: Hydrogenation of Tetrahydroisoindol-4-one (Scalable Route)

This is the most direct method for generating the saturated core. The precursor, 4,5,6,7-tetrahydro-1H-isoindol-4-one, acts as an "enone" which can be selectively hydrogenated.

-

Precursor Assembly: Condensation of 1,3-cyclohexanedione with aminoacetaldehyde dimethyl acetal (or equivalent) yields the tetrahydroisoindole core.

-

Protection: The nitrogen is protected (e.g., Boc or Cbz) to prevent poisoning of the hydrogenation catalyst.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the C=C double bond at the fusion (3a-7a) to yield the cis-fused hexahydro ketone.

Strategy B: Intramolecular Diels-Alder (IMDAF)

Used for constructing complex stereochemical arrays. A furan-tethered amine undergoes cycloaddition to form a bridged oxa-bicycle, which is subsequently ring-opened to reveal the isoindolone core.

Synthetic Workflow Diagram

Caption: Stepwise synthesis of the N-Boc-hexahydro-1H-isoindol-4(2H)-one scaffold via enone reduction.

Medicinal Chemistry Applications

The hexahydro-1H-isoindol-4(2H)-one scaffold is a "privileged structure" due to its ability to mimic the turn conformations of peptides while offering improved metabolic stability.

Conformational Restriction

Unlike linear amino chains, this bicycle locks the nitrogen (N2) and the ketone (C4) into a fixed spatial relationship. This is critical for:

-

NMDA Receptor Antagonists: The scaffold mimics the glutamate backbone, positioning the amine and distal acidic groups (if added) to interact with the agonist binding site.

-

HCV NS3/4A Protease Inhibitors: Used as a P2 proline mimic, providing the necessary curvature to fit the enzyme's S2 pocket.

Vector Positioning

The C4-ketone serves as a versatile handle for further functionalization:

-

Reductive Amination: Introduces diverse amines for library generation.

-

Grignard Addition: Converts the ketone to a tertiary alcohol, often increasing solubility and target affinity.

-

Horner-Wadsworth-Emmons: Installs alpha-beta unsaturated systems for covalent inhibition strategies.

Experimental Protocol: Synthesis of N-Boc-Hexahydro-1H-isoindol-4(2H)-one

Note: This protocol assumes the starting material, 4,5,6,7-tetrahydro-1H-isoindol-4-one, has been prepared or procured.

Reagents

-

Substrate: 4,5,6,7-Tetrahydro-1H-isoindol-4-one (1.0 eq)

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq), 10% Pd/C (5 wt%)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Atmosphere: Hydrogen gas (H₂)

Step 1: N-Protection

-

Dissolve the tetrahydroisoindolone (10 mmol) in anhydrous DCM (50 mL).

-

Add DMAP (1 mmol) and TEA (12 mmol). Cool to 0°C.

-

Dropwise add a solution of Boc₂O (12 mmol) in DCM.

-

Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography to yield the N-Boc-enone .

Step 2: Hydrogenation (Stereoselective Reduction)

-

Dissolve the N-Boc-enone (from Step 1) in MeOH (30 mL).

-

Under an argon stream, carefully add 10% Pd/C (5% by weight of substrate).

-

Purge the vessel with H₂ (balloon pressure or 1 atm).

-

Stir vigorously at room temperature for 12–16 hours.

-

Critical Control Point: Monitor closely to prevent over-reduction of the ketone to the alcohol.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is typically the cis-fused N-Boc-hexahydro-1H-isoindol-4(2H)-one (CAS 879687-92-0), which may solidify upon standing or require crystallization from hexane/ether.

References

-

Accela ChemBio. (2024). Product Data Sheet: 2-Boc-hexahydro-1H-isoindol-4(2H)-one (CAS 879687-92-0).[1][2][3] Retrieved from

-

BenchChem. (2024). Compound Summary: Octahydro-isoindol-4-one hydrochloride (CAS 147253-53-0). Retrieved from

- Padwa, A., et al. (1994). "Intramolecular Diels-Alder Reactions of Furanyl Carbamates." Journal of Organic Chemistry, 59(6), 1418-1427. (Foundational logic for IMDAF route to hexahydroisoindolones).

-

Maity, P., et al. (2015).[4] "Visible-Light-Photocatalyzed Metal-Free C-H Heteroarylation." European Journal of Organic Chemistry, 2015(8), 1727–1734. (Demonstrates functionalization of the octahydroisoindol-4-one core).

-

U.S. Environmental Protection Agency. (2023). Substance Details: 1H-Isoindole-1,3(2H)-dione, hexahydro-.[5][6][7][8][9][10] Retrieved from

Sources

- 1. 21277-16-7,2-Oxoimidazolidine-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 21277-16-7,2-Oxoimidazolidine-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 21277-16-7,2-Oxoimidazolidine-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Isoindolone Scaffold in Medicinal Chemistry: A Technical Guide to Mechanistic Targeting and Drug Design

Executive Summary & Structural Primacy

The isoindolin-1-one (isoindolone) framework—a bicyclic nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern drug discovery[1]. Characterized by a rigid planar geometry and a highly tunable lactam core, the isoindolone moiety provides precise spatial orientation for hydrogen bonding and hydrophobic interactions[2]. This technical guide explores the mechanistic paradigms of isoindolone derivatives, focusing on their roles as protein-protein interaction (PPI) inhibitors and E3 ligase recruiters in targeted protein degradation (TPD).

Mechanistic Paradigm I: Disruption of the MDM2-p53 Axis

The p53 tumor suppressor is negatively regulated by the Murine Double Minute 2 (MDM2) protein, which binds to the p53 transactivation domain and targets it for proteasomal degradation[3]. Amplification of MDM2 in various cancers necessitates the development of small-molecule inhibitors to reactivate p53. Isoindolinones have proven highly versatile for this purpose. By mimicking the α-helical transactivation domain of p53, specific isoindolone derivatives insert into the hydrophobic cleft of MDM2, specifically occupying the Phe19, Trp23, and Leu26 binding pockets[3].

Optimization of early inhibitors like led to the discovery of compound 74a, a 3-(4-nitrobenzyl)-3-alkoxy derivative exhibiting sub-micromolar potency (IC50 = 0.17 µM) and significant cellular activity in MDM2-amplified cell lines[4].

Isoindolone-mediated MDM2-p53 inhibition and p53 reactivation pathway.

Experimental Workflow: Self-Validating Competitive ELISA for MDM2-p53 Inhibition

To accurately quantify the disruption of the MDM2-p53 complex, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is employed. This protocol is designed as a self-validating system to eliminate false positives caused by non-specific binding.

-

Plate Coating : Coat 96-well microtiter plates with streptavidin, followed by a biotinylated p53 transactivation peptide.

-

Causality : The biotin-streptavidin interaction provides a highly stable, oriented immobilization of the p53 peptide, ensuring the MDM2-binding pocket remains fully accessible for competitive binding.

-

-

Blocking Phase : Apply 5% Bovine Serum Albumin (BSA) in PBST.

-

Causality : Neutralizes uncoated hydrophobic plastic surfaces, preventing non-specific absorption of the recombinant MDM2 protein, thereby eliminating high background noise.

-

-

Competitive Incubation : Add recombinant human MDM2 protein concurrently with the isoindolone compound (e.g., NU8231).

-

Causality : The isoindolone scaffold structurally mimics the p53 α-helix. Co-incubation forces a direct thermodynamic competition between the immobilized p53 peptide and the small molecule for the MDM2 hydrophobic cleft.

-

-

Detection & Validation : Wash and incubate with an anti-MDM2 primary antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.

-

Causality : The colorimetric output is directly proportional to the amount of MDM2 that remains bound to the plate. A dose-dependent reduction in absorbance validates the specific displacement of MDM2 by the isoindolone inhibitor.

-

Mechanistic Paradigm II: Cereblon (CRBN) Recruitment in Targeted Protein Degradation

Beyond direct inhibition, the isoindolone core is foundational to Targeted Protein Degradation (TPD). Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide utilize an oxidized isoindoline (phthalimide) or isoindolinone core to bind Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase[5],[2].

While traditional IMiDs act as molecular glues that degrade neo-substrates like IKZF1/3, next-generation Proteolysis-Targeting Chimeras (PROTACs) require highly selective CRBN ligands to prevent off-target toxicity[6]. Recent structure-based designs have replaced the traditional glutarimide/phthalimide structure with phenyl-substituted isoindolinones (e.g., compound 5Y-3). These novel scaffolds maintain high affinity for CRBN but sterically block the recruitment of IKZF1/3, providing a clean E3-recruiting handle for PROTACs targeting oncogenic proteins like BRD4[5].

Isoindolone-based PROTAC ternary complex formation and degradation workflow.

Experimental Workflow: In-Cell Target Degradation and Rescue Assay

Evaluating PROTAC efficacy requires proving that target depletion is exclusively mediated by the proteasome.

-

Cellular Treatment : Plate target cells (e.g., SU-DHL-4) and treat with varying concentrations of the isoindolone-based PROTAC for 24 hours.

-

Causality : Allows sufficient time for cellular penetration, ternary complex formation (Target-PROTAC-CRBN), and subsequent polyubiquitination.

-

-

Proteasome Rescue Control (Critical Validation) : Pre-treat a parallel control group with 1 µM MG132 (a 26S proteasome inhibitor) 1 hour prior to PROTAC addition.

-

Causality : This is the core self-validating step. If target protein levels are restored in the presence of MG132, it confirms the mechanism of depletion is strictly proteasome-mediated degradation, ruling out transcriptional suppression or compound-induced cytotoxicity.

-

-

Lysis and Immunoblotting : Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve proteins via SDS-PAGE and probe with target-specific and loading control (e.g., GAPDH) antibodies.

-

Causality : Normalizing target protein levels against a ubiquitous housekeeping gene allows for the accurate calculation of the DC50 (concentration at which 50% of the target is degraded).

-

Quantitative Structure-Activity Relationships (QSAR)

The versatility of the isoindolone scaffold is evident in its broad spectrum of biological activities, heavily dictated by its substitution patterns. The following table summarizes key quantitative data across different therapeutic targets.

| Compound | Primary Target | Biological Activity | Key Structural Feature |

| NU8231 | MDM2-p53 | IC50 = 5.3 ± 0.9 µM | 2-N-propyl, 3-aryl-3-alkoxy substitution |

| Compound 74a | MDM2-p53 | IC50 = 0.17 ± 0.02 µM | 3-(4-nitrobenzyl)-3-alkoxy substitution |

| 5Y-3 | CRBN (PROTAC) | High selectivity over IKZF1/3 | Phenyl-substituted isoindolinone core |

| SMTP-7 (FGFC1) | Plasminogen / sEH | EC50 = ~50 µM (Fibrinolysis) | Marine-derived isoindolone alkaloid |

| Thalidomide | CRBN | Immunomodulatory / Teratogenic | Phthalimide (oxidized isoindoline) core |

Conclusion

The isoindolin-1-one scaffold represents a masterclass in medicinal chemistry design. Its rigid geometry and functional group tolerance allow it to act as both a potent PPI inhibitor (as seen in MDM2-p53 antagonism) and a highly selective E3 ligase recruiter for PROTACs. Future drug development will likely leverage transition-metal-catalyzed C-H activation to functionalize the isoindolone core further, expanding its utility against currently "undruggable" targets.

References

-

Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein−Protein Interaction: Structure−Activity Studies Leading to Improved Potency. Journal of Medicinal Chemistry. URL: [Link]

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem. URL:[Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. URL:[Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Results in Chemistry. URL:[Link]

-

Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs. URL:[Link]

-

Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity Profile of Hexahydro-1H-isoindol-4(2H)-one Analogs

The following technical guide details the bioactivity, synthesis, and pharmacological potential of Hexahydro-1H-isoindol-4(2H)-one analogs.

Technical Whitepaper for Drug Discovery Applications

Executive Summary

The hexahydro-1H-isoindol-4(2H)-one scaffold represents a privileged bicyclic pharmacophore in medicinal chemistry, distinguished by its ability to present functional groups in precise, conformationally restricted vectors. Unlike flat aromatic isoindoles, this saturated system offers high fraction sp³ (Fsp³) character, improving solubility and metabolic stability.

Its primary utility lies in Prolyl Oligopeptidase (POP) inhibition (cognitive enhancement), cytotoxicity (via norcantharimide mimicry), and as a core for HCV NS5B polymerase inhibitors . This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its role as a rigid spacer that reduces the entropic penalty of ligand binding.

Chemical Architecture & Synthetic Access

Structural Logic

The core structure consists of a cyclohexanone ring fused to a pyrrolidine ring. The stereochemistry at the ring junction (cis vs. trans) is critical for bioactivity, determining the vector alignment of substituents at the N-2 and C-4/C-5 positions.

-

Cis-Fusion: typically favored in Intramolecular Diels-Alder (IMDA) syntheses; provides a "folded" topography often required for enzyme pockets (e.g., POP).

-

Trans-Fusion: thermodynamically stable but harder to access; provides a linear, extended topography.

Primary Synthetic Route: The IMDAF Strategy

The most authoritative route to this scaffold is the Intramolecular Diels-Alder reaction of Furan (IMDAF) derivatives, followed by ring-opening.

Figure 1: Generation of the hexahydro-1H-isoindol-4-one core via furan cycloaddition. The oxygen bridge opening reveals the C4-ketone and the C5-hydroxyl (or alkene depending on elimination).

Bioactivity Spectrum[1]

Prolyl Oligopeptidase (POP) Inhibition

Therapeutic Area: Neurodegenerative diseases (Alzheimer’s, Parkinson’s), Cognitive deficits.

The most validated target for this scaffold is Prolyl Oligopeptidase (POP) . Analogs such as 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid function as conformationally constrained transition-state mimetics.

-

Mechanism: The bicyclic scaffold locks the inhibitor into a conformation that fits the S1 and S2 pockets of POP. The C4-substituents (often carboxylates or amides) interact with the active site Serine or Histidine residues.

-

Potency: Optimized analogs (e.g., Compound 7e from literature) exhibit

values in the single-digit nanomolar range (1.0 nM) , significantly outperforming flexible peptide inhibitors. -

Selectivity: High selectivity for POP over homologous enzymes like DPPIV and FAPα due to the steric bulk of the bicyclic system preventing entry into the smaller active sites of off-targets.

Cytotoxicity & Norcantharimide Analogs

Therapeutic Area: Oncology (Colorectal, Breast, Lung).

Derivatives containing the 1,3-dione motif (hexahydrophthalimides) or the 4-one core act as norcantharimide analogs.

-

Target: Protein Phosphatase 1 and 2A (PP1/PP2A) inhibition.

-

SAR Insight: N-substitution with bulky aryl groups (e.g., phenyl, benzyl) enhances lipophilicity and cell membrane permeability, increasing cytotoxicity against HeLa and A549 cell lines.

-

Toxicity Profile: Unlike cantharidin (highly nephrotoxic), the nitrogen-containing isoindole analogs show reduced systemic toxicity while maintaining antiproliferative activity.

HCV NS5B Polymerase Inhibition

Therapeutic Area: Antiviral (Hepatitis C).

Fused isoindole scaffolds have served as templates for allosteric inhibitors of the HCV NS5B polymerase. The rigid core positions hydrophobic groups into the "Thumb II" allosteric pocket, preventing the conformational change required for RNA replication.

Quantitative Data Summary

| Analog Class | Target | Primary Activity ( | Key SAR Feature |

| 3-Oxo-4-carboxyl | POP (Prolyl Oligopeptidase) | Cis-fused ring essential for S1/S2 fit. | |

| N-Benzyl-1,3-dione | A549 (Lung Cancer) | N-benzyl group increases permeability. | |

| Trisubstituted-4-one | S. aureus (Bacteria) | MIC | Halogenation at C5/C6 improves potency. |

| Spiro-isoindolone | NMDA Receptor | Moderate antagonist | Spiro-fusion restricts glutamate mimicry. |

Detailed Experimental Protocols

Protocol A: Synthesis of Hexahydro-1H-isoindol-4(2H)-one (General IMDAF Method)

Note: This protocol yields the core scaffold from a furan-amine precursor.

-

Acylation: Dissolve furfurylamine (10 mmol) in DCM (50 mL) at 0°C. Add acryloyl chloride (11 mmol) and TEA (12 mmol). Stir for 2h to obtain N-furfurylacrylamide.

-

Cycloaddition (IMDA): Dissolve the amide in Toluene (0.1 M). Heat to reflux (110°C) for 24h. Monitor by TLC for the disappearance of the starting material.

-

Isolation: Evaporate solvent. The product is the oxa-bridged intermediate.

-

Ring Opening: Treat the intermediate with catalytic HCl in MeOH/Water at 60°C for 4h. The oxygen bridge opens to yield the 4-hydroxy-hexahydroisoindolone or 4-oxo derivative (depending on oxidative workup).

-

Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: Fluorometric POP Inhibition Assay

Validates the CNS/Cognitive bioactivity.

-

Reagents: Recombinant human POP enzyme; Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.

-

Procedure:

-

Incubate 20

L of test compound (dissolved in DMSO) with 160 -

Initiate reaction by adding 20

L of Z-Gly-Pro-AMC (50 -

Measurement: Monitor fluorescence continuously for 10 min at

nm /

-

-

Analysis: Calculate slope of linear reaction phase. Determine

using non-linear regression (GraphPad Prism).

Mechanism of Action (MOA) Diagram

The following diagram illustrates the dual-pathway mechanism where the scaffold serves as either a covalent trap (if nitrile-substituted) or a non-covalent transition state mimic.

Figure 2: Dual mechanistic pathways of the hexahydroisoindole scaffold depending on C4/N2 substitution patterns.

References

-

3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold. Journal of Medicinal Chemistry, 2015. Link

-

Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione. Chemical Biology & Drug Design, 2023. Link

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. ACS Omega, 2023. Link

-

Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate, 2012. Link

-

Inhibitory interactions of the isoindol-1-one scaffold with Bunyavirales endonucleases. European Journal of Medicinal Chemistry, 2024. Link

The Hexahydroisoindolone Core: History, Biosynthesis, and Synthetic Pathways

Executive Summary

The hexahydroisoindolone (HHI) core—specifically the perhydroisoindol-1-one moiety—is a highly conserved and structurally complex motif found predominantly in the cytochalasan family of fungal metabolites[1]. These molecules are critical tools in cell biology and drug discovery due to their potent ability to bind the barbed end of actin filaments, thereby disrupting cellular motility, cytokinesis, and signaling[2]. This whitepaper provides an in-depth technical analysis of the HHI core, detailing its enzymatic biosynthetic origins, the stereochemical challenges of its chemical synthesis via Intramolecular Diels-Alder (IMDA) reactions, and modern combinatorial approaches for generating isoindolone libraries.

Historical Context & Biological Significance

Discovered in the late 1960s, cytochalasins (from the Greek cyto for cell and chalasis for relaxation) were rapidly identified as potent microfilament-targeting molecules[1]. Structural elucidation revealed that their diverse biological activities—ranging from cytotoxicity to potential cytostatic anti-cancer properties—are anchored by a common perhydroisoindol-1-one core fused to varying macrocyclic rings[1]. The C3 position of this core is typically derived from an amino acid (e.g., phenylalanine in cytochalasin H, or tryptophan in chaetoglobosins), which dictates the specific binding affinity to actin[2].

Biosynthetic Origins: The Enzymatic Blueprint

Cytochalasans are fungal polyketide-amino acid hybrid metabolites[1]. The in vivo assembly of the HHI core is a marvel of enzymatic precision, orchestrated by a hybrid iterative polyketide synthase non-ribosomal peptide synthetase (iPKS-NRPS)[2].

Mechanistically, the adenylation (A) domain of the iPKS-NRPS (such as the PyiS enzyme in Pyricularia grisea) activates and selects an aromatic amino acid, covalently linking it to a downstream thiolation domain[2]. A specific β-keto polyketide is then transferred to the amine of the amino acid, creating an enzyme-bound acylaminothiolester[2]. Following reduction to an aldehyde intermediate, dedicated enzymes catalyze a back-to-back Knoevenagel condensation and a Diels-Alder cycloaddition. This enzymatic cascade bypasses thermochemical shunt pathways, exclusively yielding the distinctive cis-fused hexahydroisoindolone core.

Enzymatic biosynthesis of the hexahydroisoindolone core via iPKS-NRPS and Diels-Alder cycloaddition.

Chemical Synthesis: The Intramolecular Diels-Alder (IMDA) Paradigm

Constructing the cis-fused Δ5,6-hexahydroisoindol-1-one core in the laboratory presents a profound stereochemical challenge. A landmark methodology established by utilizes an Intramolecular Diels-Alder (IMDA) cycloaddition of an amide-tethered (8E)-1,3,8-nonatriene[3].

However, thermal IMDA reactions of unactivated trienes inherently favor the formation of a trans-fused 5/6-bicyclic adduct due to the lower energy barrier of the exo-like transition state[1]. To achieve the natural cis-fused configuration found in cytochalasins (e.g., B2–B5, K, Z8), the synthetic route requires a highly stereoselective C9-β-hydroxylation followed by the epimerization of the C7-α-OH group[4].

Protocol 1: Synthesis of the cis-Fused HHI Core via IMDA

Step 1: Precursor Assembly Synthesize the amide-tethered (8E)-1,3,8-nonatriene via standard peptide coupling of the corresponding dienoic acid and allylamine derivatives. Step 2: Thermal IMDA Cycloaddition Dissolve the triene precursor in anhydrous toluene and heat to 190°C in a sealed tube for 48 hours. Causality: The extreme temperature provides the necessary thermal activation energy to overcome the high kinetic barrier of the unactivated diene/dienophile system, driving the [4+2] cycloaddition forward[1]. Validation Checkpoint: Analyze the crude product via 1H NMR and 2D NOESY. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between H-5 and H-9 confirms the formation of the trans-fused adduct. Step 3: Stereoselective C9-β-Hydroxylation Treat the trans-fused adduct with SeO2 and t-BuOOH. Causality: Allylic oxidation selectively installs the hydroxyl group at the C9 position, mimicking the natural oxygenation pattern required for late-stage cytochalasin synthesis[4]. Step 4: C7 Epimerization Perform a Swern oxidation of the C7-α-OH to the corresponding ketone, followed by stereoselective reduction using L-Selectride. Causality: The bulky hydride reagent attacks exclusively from the less hindered face, effectively inverting the stereocenter to yield the thermodynamically less stable, but naturally occurring, cis-fused configuration[4].

Chemical synthesis of the cis-fused hexahydroisoindolone core via Intramolecular Diels-Alder.

Combinatorial Synthesis: Multicomponent Coupling Strategies

To accelerate drug discovery and optimize the pharmacokinetic properties of isoindolone derivatives, developed a solution-phase parallel synthesis methodology to generate extensive combinatorial libraries[5]. This approach exploits a "tactical combination" of a Cu-catalyzed three-component coupling followed by a Diels-Alder reaction[6].

Protocol 2: Cu-Catalyzed Multicomponent Coupling for HHI Libraries

Step 1: Imine Activation & Coupling Combine the imine, dienylstannane, and acryloyl chloride in the presence of a Cu(I) catalyst (e.g., CuCl) in a dry solvent under an inert atmosphere. Causality: The Cu(I) species selectively activates the imine, facilitating nucleophilic attack by the dienylstannane to form a triene intermediate without causing premature polymerization of the highly reactive acryloyl chloride[7]. Step 2: In Situ Diels-Alder Cycloaddition Allow the resulting triene intermediate to undergo spontaneous or mildly heated Diels-Alder cycloaddition. Causality: The electron-withdrawing nature of the newly formed amide bond lowers the LUMO of the dienophile, significantly accelerating the [4+2] cycloaddition compared to unactivated systems[7]. Validation Checkpoint: Utilize LC-MS to confirm the exact mass of the cyclized hexahydro-1H-isoindolone scaffold. The disappearance of the diene UV absorbance signature acts as a secondary confirmation of cyclization. Step 3: Pd-Catalyzed Diversification Subject the halogenated HHI core to Pd-catalyzed Suzuki cross-coupling with various boronic acids. Causality: This late-stage functionalization allows for the rapid, modular generation of diverse analogs (libraries of 24 to 60 members) for high-throughput screening of ADME properties and biological activity[5].

Cu-catalyzed three-component coupling and Diels-Alder cascade for isoindolone libraries.

Quantitative Data Analysis

The following table summarizes the efficiency, stereoselectivity, and primary applications of the discussed synthetic pathways.

| Methodology | Key Precursor | Catalyst / Conditions | Average Yield (%) | Stereoselectivity (cis:trans) | Primary Application |

| Enzymatic Biosynthesis | Amino Acid + Polyketide | iPKS-NRPS (e.g., PyiS) | N/A (in vivo) | >99:1 (cis-exclusive) | Natural product generation[2] |

| Thermal IMDA | Amide-tethered 1,3,8-nonatriene | Toluene, 190°C, Sealed Tube | 45–60% | 46:54 (trans-favored) | Total synthesis of cytochalasin cores[3] |

| Cu-Catalyzed Multicomponent | Imine, Dienylstannane, Acryloyl Cl | CuCl, Room Temp to 80°C | 70–85% | Variable (substrate dependent) | Combinatorial library synthesis[5] |

| Hexadehydro-Diels-Alder (HDDA) | 4π 1,3-diyne conjugated amide | Thermal (in situ benzyne generation) | 50–65% | N/A (aromatic core) | Synthesis of 4-hydroxyisoindolinones[8] |

Future Directions: Mutasynthesis & HDDA

The frontier of hexahydroisoindolone research is expanding through mutasynthesis and novel cycloadditions. Recent studies have successfully synthesized unnatural amino acids, such as L-β-(6-azulenyl)alanine, and supplemented them to Pyricularia grisea ΔpyiA mutants[2]. The enzymatic machinery successfully incorporated this analog, yielding (6-azuleno)chalasin H—an unprecedented, inherently fluorescent actin disruptor with high cytotoxicity (IC50 of 0.18 μg/mL)[2].

Furthermore, the de novo assembly of benzenoid rings via the hexadehydro-Diels-Alder (HDDA) reaction has emerged as a powerful strategy. By utilizing an unprecedented substrate motif where an amide carbonyl group is conjugated to a 4π 1,3-diyne component, researchers have successfully synthesized complex 4-hydroxyisoindolinone natural products like isohericerin and erinacerin A[8].

References

-

Intramolecular Diels–Alder Cycloaddition Approach toward the cis-Fused Δ5,6-Hexahydroisoindol-1-one Core of Cytochalasins. Organic Letters (ACS Publications).[Link]

-

Solution-Phase Parallel Synthesis of Hexahydro-1H-isoindolone Libraries via Tactical Combination of Cu-Catalyzed Three-Component Coupling and Diels–Alder Reactions. Journal of Combinatorial Chemistry (ACS Publications).[Link]

-

Synthesis of l-β-(6-azulenyl)alanine and the fluorescent actin disruptor (6-azuleno)chalasin H. RSC Advances.[Link]

-

De novo assembly of the benzenoid ring as a core strategy for synthesis of the isoindolinone natural products isohericerin, erinacerin A, and sterenin A. Nature/PMC.[Link]

-

Engineering Cytochalasan Biosynthesis for the Production of New Molecular Tools. DFG GEPRIS.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of l-β-(6-azulenyl)alanine and the fluorescent actin disruptor (6-azuleno)chalasin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intramolecular Diels-Alder Cycloaddition Approach toward the cis-Fused Δ5,6-Hexahydroisoindol-1-one Core of Cytochalasins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solution-phase parallel synthesis of hexahydro-1H-isoindolone libraries via tactical combination of Cu-catalyzed three-component coupling and Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. De novo assembly of the benzenoid ring as a core strategy for synthesis of the isoindolinone natural products isohericerin, erinacerin A, and sterenin A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Hexahydro-1H-isoindol-4(2H)-one

The following technical guide details the physicochemical profile, stability characteristics, and characterization protocols for Hexahydro-1H-isoindol-4(2H)-one .

Executive Summary & Structural Identity[2][3]

Hexahydro-1H-isoindol-4(2H)-one (often referred to as 4-oxooctahydroisoindole ) represents a critical bicyclic scaffold in drug discovery.[1][2] It features a cyclohexane ring fused to a pyrrolidine ring, with a ketone functionality at the C4 position.[1] Unlike its widely characterized analog hexahydrophthalimide (the 1,3-dione), this mono-ketone retains a basic secondary amine, significantly altering its solubility and stability profile.[1][2]

This guide addresses the lack of public, standardized datasheets for this specific intermediate by providing a predictive physicochemical profile grounded in structure-activity relationships (SAR) of the isoindolone class, alongside validated experimental protocols for internal data generation.[1][2]

Chemical Identity

| Property | Detail |

| IUPAC Name | Octahydro-4H-isoindol-4-one |

| Common Name | Hexahydro-1H-isoindol-4(2H)-one |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.20 g/mol |

| Core Scaffold | [4.3.0] Bicyclic System (Fused Pyrrolidine-Cyclohexane) |

| Key Functionalities | Secondary Amine (Basic), Ketone (Electrophilic), Bridgehead Carbons (Stereocenters) |

Physicochemical Profile (Predicted & Analog-Derived)

As direct empirical data for the unsubstituted parent is proprietary or sparse, the following values are derived from high-fidelity computational models (ACD/Percepta, ChemAxon) and validated against structural analogs (e.g., cis-hexahydro-1H-isoindole).

Solubility Data

The molecule exhibits a pH-dependent solubility profile typical of secondary amines.[1]

| Solvent System | Predicted Solubility (mg/mL) | Mechanistic Insight |

| Water (pH 7.0) | Moderate (10–50 mg/mL) | The secondary amine (pKa ~9.[1][2]5) is partially ionized; ketone accepts H-bonds.[2] |

| Water (pH 2.0) | High (>100 mg/mL) | Fully protonated ammonium species ( |

| Dichloromethane | High (>100 mg/mL) | Excellent solvent for the neutral free base.[2] |

| Methanol/Ethanol | High (>100 mg/mL) | Protogenic solvents stabilize the amine and ketone via H-bonding.[2] |

| Hexane/Heptane | Low (<1 mg/mL) | Polarity of the amine/ketone functions disfavors dissolution in non-polar alkanes.[2] |

Key Physicochemical Parameters[1][4]

-

LogP (Octanol/Water): 0.4 – 0.9 (Predicted).[2] Indicates moderate lipophilicity suitable for CNS penetration but requires salt formation for aqueous formulation.[1]

-

pKa (Base): 9.2 – 9.[2]8. The pyrrolidine nitrogen is highly basic.[1]

-

Polar Surface Area (PSA): ~29 Ų (12 Ų amine + 17 Ų ketone).[2]

Stability Profile & Degradation Pathways

The stability of Hexahydro-1H-isoindol-4(2H)-one is governed by three primary vectors: Stereochemical Integrity , Oxidative Susceptibility , and Condensation Potential .[1][2]

Stereochemical Stability (Cis vs. Trans Fusion)

The [4.3.0] bicyclic system can exist as cis-fused or trans-fused.[1][2]

-

Thermodynamic Preference: The cis-fused isomer is generally more stable and kinetically accessible for hexahydroisoindoles due to lower ring strain.[1]

-

Risk: Under strong basic conditions or high temperatures, epimerization at the bridgehead carbons (C3a/C7a) can occur, leading to a mixture of diastereomers.[1][2]

Chemical Stability Matrix

| Stress Condition | Stability Rating | Degradation Pathway |

| Hydrolysis (Acid/Base) | High | The ketone and amine are hydrolytically stable (unlike imides/esters).[1][2] |

| Oxidation (Peroxides/Air) | Low to Moderate | The secondary amine is prone to N-oxidation ( |

| Photostability | Moderate | Ketones can undergo Norrish Type I/II cleavage under UV; protect from light.[1] |

| Thermal (>100°C) | Moderate | Potential for self-condensation (Schiff base formation) between the amine of one molecule and the ketone of another.[2] |

Visualization: Stability Testing Workflow

The following diagram outlines the decision tree for assessing the stability of this scaffold.

Caption: Decision tree for stress testing Hexahydro-1H-isoindol-4(2H)-one, highlighting the critical risks of oxidation and thermal dimerization.[1][2]

Experimental Protocols for Characterization

Since literature values are predictive, you must validate the specific batch properties using these "Self-Validating" protocols.

Protocol A: Equilibrium Solubility & pH-Profiling

Objective: Determine the intrinsic solubility (

-

Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 (50 mM phosphate/citrate).

-

Saturation: Add excess Hexahydro-1H-isoindol-4(2H)-one solid to 2 mL of each buffer in glass vials.

-

Equilibration: Shake at 25°C for 24 hours at 500 rpm.

-

Filtration: Filter supernatant using a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

-

Quantification: Analyze filtrate via HPLC-UV (detection at 210–220 nm for the ketone/amine) or LC-MS.

-

Validation: Check the pH of the filtrate at the end of the experiment. If the pH shifted >0.1 units, repeat with stronger buffer capacity.

Protocol B: Forced Degradation (Oxidative Stress)

Objective: Assess the vulnerability of the secondary amine to N-oxidation.[2]

-

Control: Dissolve 1 mg/mL of compound in Acetonitrile/Water (50:50).

-

Stress: Add Hydrogen Peroxide (

) to a final concentration of 3%. Incubate at Room Temperature.[1] -

Timepoints: Sample at T=0, 1h, 4h, and 24h.

-

Quench: Quench aliquots with Sodium Metabisulfite solution before analysis.

-

Analysis: Monitor for the appearance of the N-oxide peak (+16 Da mass shift) via LC-MS.

References

-

PubChem Compound Summary. (2023). Hexahydro-1H-isoindole-1,3(2H)-dione (Analog Data). National Center for Biotechnology Information.[1] Link[2]

-

Tan, N. et al. (2016).[3][4] "Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives." Turkish Journal of Chemistry, 40, 830-840.[1][2] (Provides synthetic routes and NMR characterization of the scaffold). Link

-

Jia, J. et al. (2020).[5] "Allylic C(sp3)-H Alkylation via Synergistic Organo- and Photoredox Catalyzed Radical Addition to Imines." Chemical Science, 11, 4954-4959.[1][2][5] (Discusses functionalization of octahydroisoindol-4-one). Link

-

ChemicalBook. (2023). 2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride Properties. (Salt form solubility data). Link

Sources

- 1. 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis- [webbook.nist.gov]

- 2. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Stereochemistry and Chirality of Hexahydro-1H-isoindol-4(2H)-one

[1]

Executive Summary

Hexahydro-1H-isoindol-4(2H)-one is a bicyclic scaffold characterized by a cyclohexane ring fused to a pyrrolidine ring, bearing a ketone at the C4 position.[1] Its structural significance lies in its rigid stereochemical core , which mimics the geometric constraints of various alkaloids (e.g., morphinans).

For drug development, this molecule presents a classic problem of stereocontrol : the fusion of the 5,6-ring system creates two diastereomeric families (cis-fused and trans-fused), each existing as a pair of enantiomers.[1] Mastering the synthesis and separation of these four stereoisomers is essential for establishing Structure-Activity Relationships (SAR).[1]

Structural Fundamentals & Nomenclature

Connectivity and Numbering

The IUPAC numbering for the isoindole system assigns the nitrogen atom to position 2. The bridgehead carbons are designated as 3a and 7a . The ketone functionality is located at C4 .

-

Core Skeleton: 5,6-fused bicyclic system (Hydrindane analogue).[1]

-

Chiral Centers: C3a and C7a.

-

Symmetry Breaking: While unsubstituted cis-hexahydroisoindole possesses a plane of symmetry (meso), the introduction of the C4 ketone breaks this symmetry, rendering the cis-fused system chiral.[1]

The Stereoisomer Landscape

There are four distinct stereoisomers for this structure, grouped into two diastereomeric pairs:

-

Cis-Fused Series (Kinetic): The bridgehead hydrogens (H-3a, H-7a) are on the same face.[1]

-

Trans-Fused Series (Thermodynamic): The bridgehead hydrogens are on opposite faces.[1]

Figure 1: Stereochemical hierarchy of the hexahydroisoindolone scaffold.[1]

Stereochemical Analysis

Conformational Mobility

-

Cis-Fused (Mobile): The cyclohexane ring in the cis-isomer can undergo chair-chair interconversion.[1] This flexibility allows the molecule to adopt conformations that minimize 1,3-diaxial interactions depending on N-substitution.[1] In the cis-fused system, the 5-membered ring is attached via one axial and one equatorial bond relative to the cyclohexane ring.

-

Trans-Fused (Rigid): The trans-isomer is conformationally locked.[1] The 5-membered ring must attach via two equatorial bonds (diequatorial) to the cyclohexane chair.[1] The diaxial fusion is geometrically impossible due to ring strain. This rigidity makes the trans-isomer a valuable "molecular ruler" for probing receptor active sites.[1]

Stability Thermodynamics[1]

-

Enthalpy: The trans-fused isomer is generally more stable (approx. 1–3 kcal/mol) than the cis-isomer due to the absence of gauche interactions inherent in the cis-fusion.[1]

-

Entropy: The cis-isomer has higher entropy due to its conformational mobility.[1]

-

Synthetic Implication: High-temperature equilibration (e.g., base-catalyzed epimerization) typically favors the trans-isomer, whereas hydrogenation of tetrahydroisoindoles often yields the cis-isomer via catalyst surface adsorption (endo-face attack).[1]

Synthetic Pathways & Stereocontrol[1]

To access specific isomers, researchers must choose between kinetic hydrogenation and thermodynamic equilibration.

Route A: Stereoselective Hydrogenation (Kinetic)

This is the primary method for generating the cis-fused core.[1]

-

Precursor: 4,5,6,7-Tetrahydro-1H-isoindol-4-one (or its enol ether).[1]

-

Mechanism: Heterogeneous catalysis (Pd/C or PtO2).[1] The bulky 3D structure forces the hydrogen to add to the least hindered face (opposite to the bridgehead substituent if present, or simply syn addition across the bridgehead double bond).

-

Protocol:

-

Dissolve precursor in acidic methanol (to prevent amine poisoning of catalyst).

-

Add 10 mol% Pd/C.

-

Hydrogenate at 1 atm H₂ for 4–6 hours.

-

Result: Predominantly cis-fused product (>90% dr).[1]

-

Route B: Dissolving Metal Reduction (Thermodynamic)

To access the trans-fused core, a Birch reduction or similar thermodynamic process is preferred.[1]

-

Mechanism: Formation of the radical anion allows equilibration to the thermodynamically more stable diequatorial (trans) conformation before protonation.

-

Protocol: Lithium in liquid ammonia with an alcohol proton source.

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways for stereoselective access to cis- and trans-isomers.

Analytical Characterization

Distinguishing the cis and trans isomers requires rigorous spectroscopic analysis. NMR coupling constants (

Proton NMR ( H-NMR)

The coupling constant between the bridgehead protons (H-3a and H-7a) is diagnostic.[1] This relies on the Karplus equation, relating the dihedral angle to the

| Feature | Cis-Fused Isomer | Trans-Fused Isomer | Mechanistic Basis |

| Bridgehead Geometry | Syn-clinal (Gauche) | Anti-periplanar | Dihedral angle |

| Dihedral Angle | Ring fusion geometry | ||

| Coupling ( | 4 – 6 Hz | 11 – 13 Hz | Karplus Relationship |

| Signal Width | Broad / Multiplet | Wide Doublet / Multiplet | Splitting pattern |

X-Ray Crystallography

For absolute configuration assignment of enantiomers, X-ray crystallography of a diastereomeric salt (e.g., using tartaric acid or camphorsulfonic acid) is required.

Pharmaceutical Applications

The hexahydroisoindolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to orient functional groups in specific vectors.

-

Prolyl Oligopeptidase (POP) Inhibitors: The cis-fused scaffold has been successfully used to position electrophilic nitriles to covalently inhibit POP, a target for cognitive disorders.[1] The cis-geometry aligns the inhibitor with the enzyme's active site pocket more effectively than the trans-isomer (Reference 1).[1]

-

NMDA Antagonists: Analogues of this scaffold serve as conformationally restricted glutamate mimics. The rigid trans-isomer is often used to map the spatial requirements of the receptor channel.

-

Analgesics: The scaffold mimics the C-ring and D-ring of morphinans.[1] Functionalization at the nitrogen (position 2) and ketone (position 4) allows for tuning of mu-opioid receptor affinity.[1]

References

-

3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1][Link][1]

-

Synthesis of hexahydro-1H-isoindole derivatives from arylacyl bromides via homoallenic bromohydrins. Source: Journal of Organic Chemistry (PubMed) URL:[1][Link][1]

-

Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. Source: Journal of Organic Chemistry (PubMed) URL:[1][Link]

-

Stereochemistry of Fused Ring Systems (General Reference). Source: IUPAC Gold Book / Stereochemistry Basic Principles URL:[Link][1]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Hexahydro-1H-isoindol-4(2H)-one and its N-Boc Derivative

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Hexahydro-1H-isoindol-4(2H)-one (often referred to as octahydro-4H-isoindol-4-one) is a highly valuable bicyclic scaffold in medicinal chemistry, frequently utilized to impart conformational restriction in drug candidates. Synthesizing this cis-fused [4.3.0] bicyclic system requires precise control over ring-junction stereochemistry and the prevention of unwanted side reactions (such as intermolecular enamine formation).

This guide details a robust, self-validating three-step synthetic pathway. The core is constructed via a thermally driven 1,3-dipolar cycloaddition of a non-stabilized azomethine ylide to 2-cyclohexen-1-one . Subsequent catalytic hydrogenolysis removes the benzyl directing group, and a final protection step yields the highly versatile building block, 2-Boc-hexahydro-1H-isoindol-4(2H)-one.

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic progression from acyclic precursors to the final protected bicyclic core.

Fig 1: Three-step synthetic workflow for Hexahydro-1H-isoindol-4(2H)-one derivatives.

Materials and Reagents

The quantitative data for the required reagents is summarized below to ensure stoichiometric precision across the workflow.

| Reagent | MW ( g/mol ) | Equivalents | Function / Role |

| 2-Cyclohexen-1-one | 96.13 | 1.0 | Dipolarophile / Core starting material |

| N-Benzylglycine | 165.19 | 1.2 | Ylide Precursor |

| Paraformaldehyde | 30.03 | 1.5 | Ylide Precursor |

| Toluene | 92.14 | - | Solvent (Azeotropic distillation) |

| Palladium on Carbon (10%) | - | 0.1 (cat) | Hydrogenolysis Catalyst |

| Hydrogen Gas (H | 2.02 | Excess | Reductant |

| Methanol | 32.04 | - | Solvent |

| HCl (4M in Dioxane) | 36.46 | 1.1 | Salt Formation / Amine Stabilization |

| Boc | 218.25 | 1.1 | N-Protecting Agent |

| Triethylamine (Et | 101.19 | 2.5 | Base |

| Dichloromethane (DCM) | 84.93 | - | Reaction Solvent |

Step-by-Step Experimental Protocols

Step 1:[3+2] Cycloaddition (Synthesis of 2-Benzyl-octahydro-1H-isoindol-4-one)

This step constructs the bicyclic framework via the generation of a non-stabilized azomethine ylide .

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus attached to a reflux condenser.

-

Reagent Charging: Add 2-cyclohexen-1-one (10.0 g, 104 mmol), N-benzylglycine (20.6 g, 125 mmol), and paraformaldehyde (4.7 g, 156 mmol) to the flask.

-

Solvent Addition: Suspend the mixture in 250 mL of anhydrous toluene.

-

Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water will collect in the Dean-Stark trap. Continue refluxing for 12–16 hours until water evolution ceases.

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene.

-

Purification: Dissolve the crude residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO

(2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na

-

Causality & Mechanistic Insight: Toluene is strictly required to allow the azeotropic removal of water. Removing water drives the condensation of N-benzylglycine and formaldehyde into an intermediate iminium ion. The elevated temperature induces decarboxylation, generating the highly reactive 1,3-dipole (azomethine ylide). The concerted nature of the [3+2] cycloaddition ensures the exclusive formation of the thermodynamically favored cis-fused bicyclic ring system .

Step 2: Catalytic Hydrogenolysis (Synthesis of Octahydro-1H-isoindol-4-one Hydrochloride)

The benzyl group must be removed to reveal the secondary amine for future functionalization .

-

Setup: In a heavy-walled hydrogenation flask, dissolve 2-benzyl-octahydro-1H-isoindol-4-one (15.0 g, 65.4 mmol) in 150 mL of methanol.

-

Acidification: Add 4M HCl in dioxane (18.0 mL, 72.0 mmol) to the solution.

-

Catalyst Addition: Carefully add 10% Pd/C (1.5 g) under an inert argon atmosphere to prevent ignition of the solvent.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon or 30 psi Parr shaker) at room temperature for 8 hours.

-

Filtration: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product. Filter and dry under vacuum to afford the hydrochloride salt as a white solid.

-

Causality & Mechanistic Insight: The addition of stoichiometric HCl prior to hydrogenation is a critical self-validating control. If the secondary amine is generated as a free base, it can undergo rapid intramolecular or intermolecular condensation with the adjacent ketone, leading to complex enamine oligomers. Protonating the amine immediately upon formation traps it as an inert ammonium salt, preserving the ketone's integrity. Furthermore, aliphatic ketones are stable to Pd/C hydrogenolysis at room temperature, ensuring chemoselectivity.

Step 3: N-Boc Protection (Synthesis of 2-Boc-hexahydro-1H-isoindol-4(2H)-one)

Protection of the secondary amine enables orthogonal reactivity for downstream medicinal chemistry applications.

-

Setup: Suspend Octahydro-1H-isoindol-4-one hydrochloride (10.0 g, 57.0 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.

-

Cooling & Neutralization: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (19.8 mL, 142.5 mmol) dropwise. The mixture will become homogeneous as the free base is generated.

-

Protection: Dissolve Boc

O (13.7 g, 62.7 mmol) in 20 mL of DCM and add it dropwise to the reaction mixture over 15 minutes. -

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup: Quench the reaction with water (100 mL). Separate the organic layer and wash the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with 1M citric acid (50 mL) to remove excess Et

N, followed by brine (50 mL). -

Isolation: Dry over Na

SO

-

Causality & Mechanistic Insight: Triethylamine serves a dual purpose: neutralizing the HCl salt to liberate the nucleophilic secondary amine, and acting as a base to catalyze the attack on Boc

O. The reaction is initiated at 0 °C to safely manage the exothermic release of CO

Analytical Data & Yield Validation

To ensure the integrity of the synthesized compounds, cross-reference your analytical results with the expected parameters outlined in the table below.

| Compound | Appearance | Expected Yield | Key MS / NMR Data |

| 2-Benzyl-octahydro-1H-isoindol-4-one | Pale yellow oil | 75–85% | MS: m/z 230.1 [M+H] |

| Octahydro-1H-isoindol-4-one HCl | White solid | 90–95% | MS: m/z 140.1 [M+H] |

| 2-Boc-hexahydro-1H-isoindol-4(2H)-one | White solid | 85–90% | MS: m/z 240.2 [M+H] |

References

-

Title: Formal Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides to (S)-2-p-Tolylsulfinyl-2-cyclopentenone Source: The Journal of Organic Chemistry URL:[Link]

Advanced Diels-Alder Cycloaddition Strategies for the Synthesis of Isoindolone Pharmacophores

Introduction & Strategic Overview

Isoindolones are privileged scaffolds in modern medicinal chemistry, serving as the critical pharmacophoric core for a wide array of therapeutics, including anxiolytics, antipsychotics, and mGluR2 positive allosteric modulators[1]. However, the construction of highly substituted, sterically demanding bicyclic isoindolone cores often presents significant regiochemical and stereochemical challenges.

To overcome these barriers, the Diels-Alder (DA) cycloaddition has emerged as a premier, atom-economical synthetic strategy. By carefully selecting diene-dienophile pairs and leveraging intramolecular or photoredox-assisted pathways, chemists can bypass the entropic penalties of traditional cyclizations. This application note details the mechanistic rationale, comparative data, and self-validating experimental protocols for three distinct Diels-Alder methodologies utilized in isoindolone synthesis.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic chemist, selecting the correct cycloaddition pathway requires understanding the electronic and thermodynamic drivers of the target molecule.

A. Intramolecular Diels-Alder (IMDA) & Aromatization

The IMDA reaction of furan-tethered amides is an industrially scalable method to build 1,5,7-substituted isoindolones[1].

-

Causality: By tethering the diene (furan) and the dienophile via an amide linkage, the entropic barrier of the [4+2] cycloaddition is drastically lowered. Heating the precursor drives the stereoselective exo-cycloaddition to form a tricyclic oxanorbornene adduct. Subsequent treatment with a strong acid (e.g., phosphoric acid) at elevated temperatures promotes the opening of the bridging oxygen. This is followed by dehydration, which acts as the thermodynamic sink, driving the irreversible aromatization to yield the stable isoindolone core[1].

Figure 1: Mechanistic workflow of the IMDA reaction followed by acid-catalyzed aromatization.

B. Inverse Electron-Demand Aza-Diels-Alder

N-acyliminium ions, generated in situ from N-aryl-3-hydroxyisoindolinones under Lewis acidic conditions, serve as highly electrophilic dienes[2].

-

Causality: The electron deficiency of the iminium ion significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO). This allows for highly favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienophiles, such as tert-enamides (e.g., N-vinylpyrrolidone). This inverse electron-demand [4+2] cycloaddition ensures exclusive endo diastereoselectivity due to secondary orbital interactions, yielding complex tetracyclic isoindoloquinolines[2].

C. Photoredox-Triggered Intermolecular Diels-Alder

Isoindoles are highly reactive and prone to rapid degradation, making their direct use as dienes in intermolecular DA reactions notoriously difficult.

-